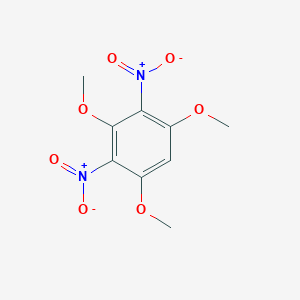

![molecular formula C11H12N2O B100614 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one CAS No. 19276-01-8](/img/structure/B100614.png)

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, referred to as 4-BIB, is an organic compound belonging to the class of benzimidazoles. It is a colorless crystalline solid that is soluble in water and has a melting point of 198-200°C. 4-BIB has been used for a variety of scientific research applications, including as a catalyst for organic synthesis, as a fluorescent dye, and as a building block for the synthesis of pharmaceuticals.

Scientific Research Applications

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, are crucial in the development of new therapeutic agents due to their wide range of pharmacological properties. These compounds have been extensively studied for their potential in treating various diseases, highlighting their significance in medicinal chemistry. The therapeutic applications span across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and central nervous system (CNS) effects, demonstrating the versatility and importance of benzimidazole derivatives in drug development and research.

Chemical Synthesis and Modification for Enhanced CNS Activity

Research on the conversion and synthesis of azole compounds, including benzimidazole, has shown potential in developing more potent drugs targeting the CNS. Studies indicate that modifications and synthesis pathways involving gloxal, formaldehyde, and various reagents can lead to compounds with significant CNS activities, ranging from agonistic to antagonistic effects. This research opens avenues for creating novel CNS drugs to address increasing incidences of CNS diseases (S. Saganuwan, 2020).

Antitumor and Antimicrobial Applications

The antitumor and antimicrobial potentials of imidazole derivatives have been a focus of extensive study. Compounds within this category have shown promising results in preclinical testing, suggesting their efficacy in developing new antitumor drugs and addressing various bacterial and fungal infections. The diversity in biological properties underscores the importance of imidazole and benzimidazole derivatives in pharmaceutical research and their potential in creating compounds with varied biological activities (M. Iradyan et al., 2009).

Insights into Therapeutic Potential

The comprehensive review on the therapeutic potential of benzimidazole emphasizes its critical role in drug discovery and development. The presence of the benzimidazole core in various groups of biological agents highlights its significance as a scaffold for the development of new therapeutic compounds. This review presents an in-depth discussion on the synthesis, pharmacological activities, and potential of benzimidazole derivatives in treating a wide array of diseases, further illustrating the scaffold's versatility and importance in medicinal chemistry (R. Babbar et al., 2020).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMKLYRTTZXHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)